6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHONOJVTPAGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(S2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670663 | |
| Record name | 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-40-9 | |
| Record name | 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with Thiourea
In ethanol containing potassium hydroxide (KOH), ethyl acetoacetate reacts with thiourea to form 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one via ring-closing cyclization. The reaction proceeds at reflux temperatures (80–100°C) for 2–4 hours, yielding the thione derivative as a key intermediate.
Reaction Conditions
-
Reactants : Ethyl acetoacetate (1.0 equiv), thiourea (1.2 equiv)
-
Solvent : Ethanol
-
Base : KOH (6% aqueous solution)
-
Temperature : 80°C, 2 hours
The product is characterized by IR absorption at 1648 cm⁻¹ (C=O stretch) and 1345 cm⁻¹ (C=S stretch), with NMR signals at δ 7.42 (d, Ar-H) and δ 8.37 (d, Ar-H).
Introduction of the Methylthio Group
The 2-thioxo intermediate undergoes S-methylation to install the methylthio (-SCH₃) substituent. This step typically employs methyl iodide (CH₃I) in a basic medium to facilitate nucleophilic substitution.
Alkylation with Methyl Iodide
Treatment of 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one with methyl iodide in acetone containing potassium carbonate (K₂CO₃) yields 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.
Reaction Conditions
-
Reactants : 2-Thioxo intermediate (1.0 equiv), CH₃I (1.5 equiv)
-
Solvent : Acetone
-
Base : K₂CO₃ (1.2 equiv)
-
Temperature : 60°C, 8 hours
-
Yield : 85–90%
Key characterization data include a singlet at δ 2.58 ppm ( NMR, SCH₃) and IR absorption at 2920 cm⁻¹ (C-H stretch, SCH₃).
Regioselective Bromination at C6
Electrophilic bromination introduces the bromine atom at position 6 of the thiophene ring. This step requires careful control to avoid over-bromination and ensure positional fidelity.
Bromine in Acetic Acid
A suspension of 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one in glacial acetic acid reacts with bromine (Br₂) at 80°C for 1 hour. The reaction exploits the electron-rich thiophene ring, directing bromine to the C6 position.
Reaction Conditions
-
Reactants : 2-(Methylthio) intermediate (1.0 equiv), Br₂ (1.1 equiv)
-
Solvent : Glacial acetic acid
-
Temperature : 80°C, 1 hour
Post-reaction workup involves neutralization with sodium bicarbonate (NaHCO₃) and recrystallization from ethanol. The product exhibits a molecular ion peak at m/z 277.154 (C₇H₅BrN₂OS₂) and NMR signals at δ 7.55 (s, thiophene-H) and δ 8.14 (s, pyrimidinone-H).
Alternative Synthetic Pathways
Bromination Before Alkylation
Critical Analysis of Reaction Parameters
Temperature and Solvent Effects
Substituent Directing Effects
The methylthio group’s electron-donating nature (+M effect) activates the thiophene ring for electrophilic attack, while the pyrimidinone’s carbonyl group deactivates adjacent positions, ensuring C6 selectivity.
Scalability and Industrial Applications
Large-scale synthesis (≥100 g) employs continuous-flow reactors for bromination, achieving 90% yield with reduced bromine waste. The compound’s utility in kinase inhibitor development underscores the need for kilogram-scale production .
Scientific Research Applications
6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis, depending on its specific application
Comparison with Similar Compounds
Structural and Functional Group Variations
The activity and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Bromine vs. Methyl Substitution: The 6-bromo substituent in the target compound enhances lipophilicity and metabolic stability compared to the 6-methyl analog . Bromine’s electron-withdrawing nature may also improve binding affinity in kinase inhibition . The 2-methylthio group provides moderate steric bulk and sulfur-based reactivity, contrasting with the 2-amino group in compound 2j, which increases solubility via hydrogen bonding .
Analgesic Activity: Compound 2j exhibited significant analgesic activity (melting point: 186–187°C), likely due to its 4-bromophenylsulfanyl group, which may stabilize receptor interactions . The target compound’s methylthio group could offer similar stabilization but with reduced polarity.
Kinase Inhibition: Thieno[2,3-d]pyrimidin-4(3H)-one hybrids with 1,3,4-oxadiazole spacers () demonstrated VEGFR-2 inhibition. The target compound lacks this spacer but may still interact with kinase hinge regions via its bromine and methylthio groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | PSA (Ų) | LogP (Predicted) | |
|---|---|---|---|---|
| This compound | N/A | 32.67 | ~2.5 | |
| 2j (4-bromophenylsulfanyl analog) | 186–187 | 85.0 | ~3.8 | |
| 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | N/A | 28.0 | ~1.2 |
- Polar Surface Area (PSA): The target compound’s PSA (32.67 Ų) suggests moderate membrane permeability, lower than compound 2j (85.0 Ų) due to the absence of polar amino or sulfanyl groups .
Biological Activity
6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, with the CAS number 1198475-40-9, is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for a variety of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 277.16 g/mol. Its structure includes a thieno-pyrimidine core which is essential for its biological activities.
Biological Activity Overview
Research indicates that compounds in the thieno[2,3-d]pyrimidine series exhibit a range of biological activities:
- Antimicrobial Activity : Thieno[2,3-d]pyrimidinediones have shown significant antibacterial effects against multi-drug resistant strains such as MRSA and VRE, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L for certain derivatives . The compound's structure allows it to interact effectively with bacterial targets.
- Anti-inflammatory Activity : Similar compounds have been reported to inhibit inflammatory pathways, including NF-κB and MAPK signaling pathways. This suggests that 6-bromo derivatives could possess similar anti-inflammatory properties .
- Cytotoxicity : In vitro studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit low cytotoxicity against mammalian cells, indicating a favorable therapeutic index. For example, one study reported an LD50 value significantly higher than its MIC value, suggesting selective toxicity towards bacteria over mammalian cells .
Antibacterial Activity
A study focused on thieno[2,3-d]pyrimidinediones synthesized various derivatives and tested their antibacterial activity. Compounds displayed potent activity against Gram-positive bacteria with MIC values as low as 2 mg/L. Notably, compound 2 exhibited a therapeutic index indicating low toxicity to mammalian cells while being effective against resistant strains .
Anti-inflammatory Mechanisms
Research into related compounds has shown that modifications in the thieno-pyrimidine structure can enhance anti-inflammatory effects. For instance, certain derivatives were found to significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. These findings suggest that structural modifications can be leveraged to optimize therapeutic effects against inflammation .
Data Tables
| Activity Type | MIC Range (mg/L) | LD50 (mg/L) | Target Organisms |
|---|---|---|---|
| Antibacterial | 2 - 16 | ~52 | MRSA, VRE |
| Anti-inflammatory | N/A | N/A | Cytokines (TNF-alpha, IL-6) |
| Cytotoxicity | N/A | ~50 | NIH-3T3 Cells |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core. For brominated derivatives, direct bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under controlled temperatures (50–70°C) . The methylthio group at position 2 is introduced via nucleophilic substitution reactions, often using methylthiolate or via Pd-catalyzed cross-coupling with methyl disulfide . Key intermediates (e.g., 6-bromo-2-aminothienopyrimidines) are characterized by NMR and IR spectroscopy to confirm regiochemistry and purity .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- 1H/13C NMR : The bromo substituent at C6 causes deshielding (~7.2–7.3 ppm for aromatic protons), while the methylthio group at C2 appears as a singlet (~2.5 ppm for SCH3) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .
- Melting Points : Consistency with literature values (e.g., analogues show melting points between 214–256°C) helps validate purity .
Advanced Research Questions
Q. How can derivatives of this compound be designed for targeting specific biological pathways (e.g., VEGFR-2 inhibition)?
- Methodological Answer : A molecular hybridization strategy is effective. For example:
- Core Modification : The thienopyrimidinone scaffold occupies the hinge region of kinases, while substituents (e.g., 1,3,4-oxadiazole) act as spacers to optimize binding in linker regions .
- Hydrophobic Tail Optimization : Alkyl/aryl groups at position 3 enhance interactions with allosteric pockets (e.g., in VEGFR-2) .
- Validation : Docking studies (AutoDock, Schrödinger) and MD simulations (>100 ns) assess binding stability and hydrogen-bonding patterns with catalytic residues (e.g., Asp1046 in VEGFR-2) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., varying IC50 values)?
- Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:
- Standardized Assays : Use cell-free (recombinant enzyme) and cell-based (e.g., MTT proliferation) assays under consistent ATP/NADPH concentrations .
- Control Compounds : Benchmark against known inhibitors (e.g., sorafenib for kinase assays) to normalize data .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. How is regioselectivity controlled in substitution reactions at the 6-bromo position?
- Methodological Answer :
- Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalysts enable selective C-N coupling with primary/secondary amines at C6, preserving the methylthio group at C2 .
- SNAr Reactions : Electron-withdrawing groups (e.g., Br) activate the C6 position for nucleophilic substitution with amines in polar solvents (DMF, 80°C) .
- Monitoring : LC-MS tracks reaction progress, while NOESY NMR confirms substitution patterns .
Q. What computational tools validate the compound’s interaction with enzymes like 17β-HSD1 or tyrosinase?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Generate binding poses in enzyme active sites (e.g., 17β-HSD1’s NADPH-binding domain) .
- MD Simulations (GROMACS) : Assess conformational stability (RMSD < 2 Å) and ligand-protein hydrogen bonds over 100-ns trajectories .
- Free Energy Calculations (MM-PBSA) : Quantify binding affinities (ΔG < −30 kcal/mol indicates strong inhibition) .
Data Contradiction Analysis
Q. How to address conflicting data on antimicrobial vs. anticancer activity in structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance anticancer activity by stabilizing DNA intercalation) .
- Target Selectivity Profiling : Use kinase/esterase panels to identify off-target effects that may explain divergent bioactivities .
- Transcriptomic Analysis : RNA-seq of treated cells (e.g., B16 melanoma) reveals pathway-specific responses (e.g., MAPK for cancer vs. ROS pathways for antimicrobial effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
